(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
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Overview
Description
The compound contains a 4,5-dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. It also has two fluorophenyl groups attached to it, which are phenyl rings (a six-membered carbon ring) with a fluorine atom attached. The presence of sulfur indicates a sulfanyl group in the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like fluorine would create polar bonds, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electronegative fluorine atoms and the electron-rich imidazole ring. The compound could potentially undergo reactions like nucleophilic aromatic substitution at the fluorine sites or reactions at the imidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its stability and polarity. The imidazole ring could potentially make the compound able to act as a base .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Microwave-Assisted Synthesis : A catalyst- and solvent-free approach utilizing microwave assistance has been developed for the regioselective synthesis of related heterocyclic compounds. This method emphasizes efficiency in synthesizing complex molecules, which could be pertinent to derivatives of the specified chemical (Moreno-Fuquen et al., 2019).
Improved Synthetic Processes : Research has focused on improving the synthesis process of related compounds, aiming to increase yield and product quality. Such advancements are crucial for the economical production of pharmaceuticals and research chemicals (Hong, 2004).
Crystallography and Theoretical Studies : Detailed crystallographic analyses and density functional theory (DFT) calculations have been applied to understand the molecular structure and stability of related compounds. This research aids in the design of new materials and drugs by providing insight into molecular interactions and properties (Huang et al., 2021).
Biological Applications
Antitumor Activity : Compounds structurally related to (4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone have shown distinct inhibition against cancer cell lines. Such findings are crucial for developing new anticancer agents (Tang & Fu, 2018).
Antimicrobial Activity : Research into derivatives of similar compounds has revealed significant antimicrobial properties. These discoveries are vital for addressing the growing issue of antibiotic resistance by providing new avenues for antimicrobial agent development (Ali & Yar, 2007).
Synthesis of Novel Bioactive Heterocycles : Studies have focused on synthesizing novel heterocycles with bioactive properties, including antiproliferative activities. Such research contributes to the expansion of available therapeutic agents for various diseases (Prasad et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
(4-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVCVDWTASJZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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